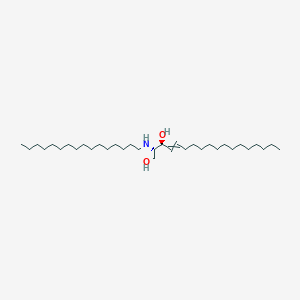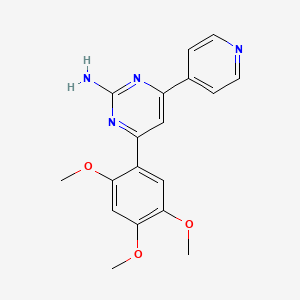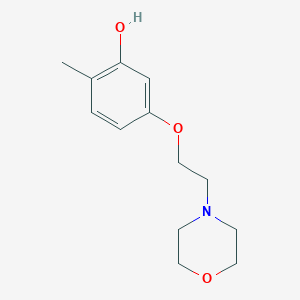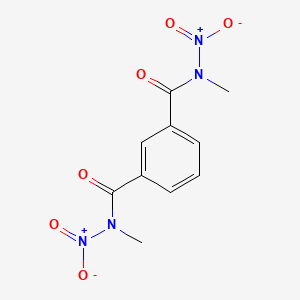
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is an organic compound characterized by the presence of two nitro groups and two dimethyl groups attached to a benzene ring with dicarboxamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide typically involves the nitration of a dimethylbenzene derivative followed by the introduction of dicarboxamide groups. One common method includes:
Nitration: The dimethylbenzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Amidation: The nitrated product is then reacted with a suitable amine under controlled conditions to form the dicarboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated dimethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and amide functionalities.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets through its nitro and amide groups. These functionalities can participate in various biochemical pathways, including:
Nitro Group: Can undergo redox reactions, influencing cellular oxidative stress.
Amide Group: Can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-1,6-hexanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and dicarboxamide groups on the benzene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
851380-20-6 |
|---|---|
Molekularformel |
C10H10N4O6 |
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
1-N,3-N-dimethyl-1-N,3-N-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H10N4O6/c1-11(13(17)18)9(15)7-4-3-5-8(6-7)10(16)12(2)14(19)20/h3-6H,1-2H3 |
InChI-Schlüssel |
UDISYYFXINBEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC(=CC=C1)C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
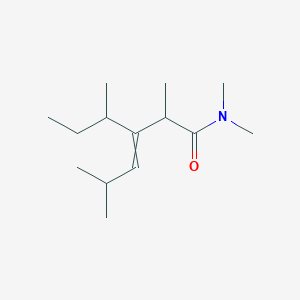
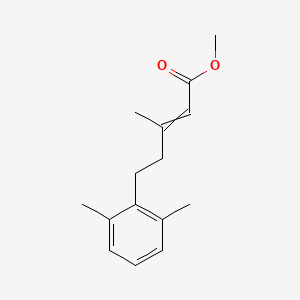
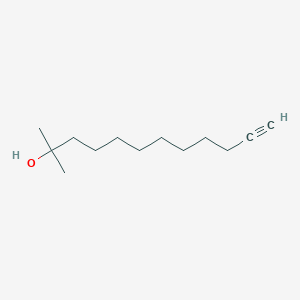

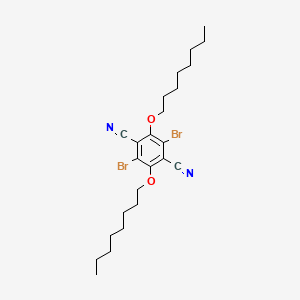
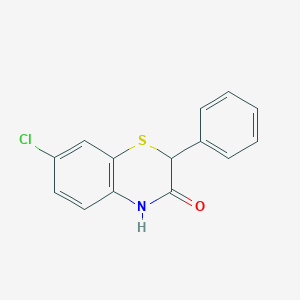
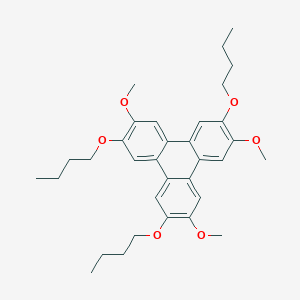

![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
